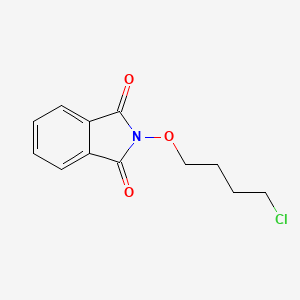

2-(4-Chlorobutoxy)isoindole-1,3-dione

Beschreibung

2-(4-Chlorobutyl)isoindole-1,3-dione (CAS: 42152-99-8) is a halogenated derivative of the isoindole-1,3-dione core, featuring a 4-chlorobutyl substituent. Its structure comprises a bicyclic isoindole-1,3-dione moiety (C₈H₅NO₂) linked to a chlorinated butyl chain (-CH₂CH₂CH₂CH₂Cl).

Eigenschaften

IUPAC Name |

2-(4-chlorobutoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVKEWBONIBEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

2-(4-Azidobutyl)isoindole-1,3-dione (CAS: 66917-06-4)

- Structure : Azide (-N₃) replaces chlorine in the butyl chain.

- Molecular Formula : C₁₂H₁₂N₄O₂.

- Synthesis : Likely via nucleophilic substitution of a halogenated precursor with sodium azide.

- Key Properties :

- XLogP3: 3.1 (moderate lipophilicity).

- Hydrogen bond acceptors: 4 (azide contributes to reactivity).

- Applications : Useful in click chemistry due to the azide group’s participation in Huisgen cycloaddition .

2-(4-Hydroxybutyl)isoindole-1,3-dione (CAS: 24697-70-9)

- Structure : Hydroxyl (-OH) replaces chlorine.

- Molecular Formula: C₁₂H₁₃NO₃.

- Key Properties :

- Increased polarity due to -OH, enhancing aqueous solubility.

- Hydrogen bonding capacity affects crystallinity.

- Applications: Potential as a hydrophilic intermediate in pharmaceuticals .

2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione (SL216, )

- Structure : Bromine replaces chlorine, with an ether (-O-) linkage.

- Molecular Formula: C₁₉H₁₈BrNO₃.

- Key Properties :

- Larger halogen (Br) increases molecular weight and steric bulk.

- Ether linkage may enhance thermal stability.

- Applications : Halogenated ethers are common in agrochemicals .

Arylaminomethyl Derivatives ()

- Examples: 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d).

- Structure: Aryl amino groups (-NH-Ar) attached via methylene bridges.

- Synthesis : Condensation of hydroxymethylphthalimide with substituted anilines (e.g., 4-chloroaniline).

- Key Properties :

Physicochemical Properties

| Compound | Molecular Formula | XLogP3 | Hydrogen Bond Acceptors | Key Functional Group |

|---|---|---|---|---|

| 2-(4-Chlorobutyl)isoindole-1,3-dione | C₁₂H₁₂ClNO₂* | ~2.8† | 2 | -Cl |

| 2-(4-Azidobutyl)isoindole-1,3-dione | C₁₂H₁₂N₄O₂ | 3.1 | 4 | -N₃ |

| 2-(4-Hydroxybutyl)isoindole-1,3-dione | C₁₂H₁₃NO₃ | ~1.5† | 3 | -OH |

| 2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione | C₁₉H₁₈BrNO₃ | ~4.0† | 4 | -Br, -O- |

*Estimated based on structural similarity. †Predicted values using computational tools.

- Lipophilicity : Chloro and azido derivatives exhibit higher XLogP3 values than hydroxy analogs, aligning with substituent hydrophobicity.

- Reactivity : Azide and hydroxy groups enable diverse transformations (e.g., click chemistry or esterification), while chloro and bromo groups serve as leaving nuclei .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.